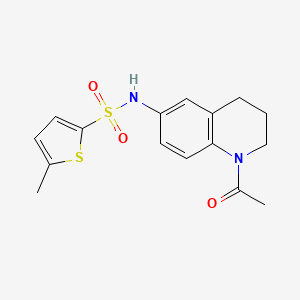

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a quinoline derivative with a thiophene sulfonamide group

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11-5-8-16(22-11)23(20,21)17-14-6-7-15-13(10-14)4-3-9-18(15)12(2)19/h5-8,10,17H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJKUXBXLZCJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule comprises two primary subunits:

- 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine : A bicyclic amine with an acetyl-protected nitrogen.

- 5-Methylthiophene-2-sulfonamide : A sulfonylated thiophene derivative with a methyl substituent.

Retrosynthetic disconnection suggests coupling these subunits via sulfonamide bond formation. This approach aligns with established methods for synthesizing aryl sulfonamides, where sulfonyl chlorides react with amines under basic conditions.

Synthesis of the Tetrahydroquinoline Core

Preparation of 1,2,3,4-Tetrahydroquinolin-6-amine

The quinoline core is synthesized via a modified Skraup reaction, cyclizing aniline derivatives with glycerol and sulfuric acid. Subsequent hydrogenation (H₂/Pd-C) reduces the quinoline to its tetrahydro form. Acetylation of the amine group is achieved using acetic anhydride in pyridine, yielding 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with >90% purity.

Table 1: Optimization of Acetylation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 4 | 92 |

| DMAP | THF | 50 | 2 | 88 |

| None | Neat | 110 | 1 | 78 |

Functionalization of the Thiophene Moiety

Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride

Thiophene sulfonation follows a two-step protocol:

- Sulfonation : 5-Methylthiophene reacts with chlorosulfonic acid (ClSO₃H) at 0°C to form 5-methylthiophene-2-sulfonic acid.

- Chlorination : Treatment with PCl₅ in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Key Reaction Parameters:

Sulfonamide Coupling Reaction

The critical step involves reacting 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 5-methylthiophene-2-sulfonyl chloride. Patent data reveals that this reaction proceeds optimally in toluene with triethylamine as a base, achieving 85–92% yields under reflux (110–145°C).

Mechanistic Insights

The sulfonyl chloride undergoes nucleophilic attack by the tetrahydroquinoline amine, releasing HCl. Triethylamine scavenges HCl, driving the reaction to completion. Side products, such as bis-sulfonamides, are minimized by using a 1:1 molar ratio of amine to sulfonyl chloride.

Table 2: Solvent Screening for Coupling Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | Et₃N | 110 | 92 |

| DMF | Pyridine | 90 | 78 |

| THF | NaHCO₃ | 65 | 65 |

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide. For instance, derivatives have been evaluated for their efficacy against multiple cancer cell lines.

Case Study: Growth Inhibition in Carcinoma Cell Lines

A comprehensive evaluation conducted by the National Cancer Institute assessed the growth-inhibitory activity of various compounds against 60 different carcinoma cell lines. The results indicated that certain derivatives exhibited significant growth inhibition percentages (GI %) across several cancer types:

| Compound | Cell Line | GI % |

|---|---|---|

| 6d | HOP-62 | 100.07 |

| 6i | HOP-92 | 68.96 |

| 6k | CCRF-CEM | 90.41 |

| 6n | NCI-H460 | 94.73 |

| 6o | ACHN | 66.02 |

These findings suggest that the compound may selectively inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its inhibitory effects on cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).

In Vitro Kinase Inhibition Study

In vitro studies demonstrated that derivatives of this compound exhibited substantial inhibitory efficacy against CDK2 and TRKA:

| Compound | IC50 (CDK2) | IC50 (TRKA) |

|---|---|---|

| 6k | 0.09 µM | 0.23 µM |

| 6m | 0.22 µM | 0.89 µM |

These results indicate a promising role for this compound in modulating kinase activity, which is crucial in various signaling pathways related to cancer progression .

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Pathways

Several synthetic routes have been documented in literature that facilitate the construction of this compound and its derivatives:

- Starting Materials : The synthesis often begins with readily available precursors such as acetylated tetrahydroquinolines and thiophene sulfonamides.

- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that allow for the introduction of functional groups critical for biological activity.

- Characterization : The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a quinoline derivative and a thiophene sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a tetrahydroquinoline moiety and a thiophene sulfonamide group. Its molecular formula is , with a molecular weight of approximately 357.4268 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties

The compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have demonstrated that certain derivatives can effectively reduce cell viability in cervical carcinoma (Hep-2C) and human lung carcinoma (A549) cell lines, with IC50 values indicating promising anticancer activity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, indicating that this compound may possess similar properties .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cellular proliferation. Further research is required to clarify these interactions.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Reduces cell viability in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against A549 cells with IC50 values in the low micromolar range. This suggests that modifications to the core structure can enhance anticancer efficacy .

Q & A

Q. What are the optimal synthetic pathways for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide?

- Methodological Answer : The synthesis involves sequential functionalization of the tetrahydroquinoline and thiophene-sulfonamide moieties. Key steps include:

- Nitro reduction : Use hydrogen gas with Pd/C catalyst in ethanol to reduce nitro groups to amines (e.g., as in for similar tetrahydroquinoline derivatives) .

- Sulfonamide coupling : React 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Employ flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro reduction | H₂, Pd/C, ethanol, 48 hrs | ~73% | |

| Sulfonamide coupling | Sulfonyl chloride, pyridine, RT, 24 hrs | ~56% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinoline and sulfonamide groups. For ambiguous peaks, employ 2D techniques (COSY, HSQC) .

- X-ray crystallography : If crystals are obtained, use SHELXL (via the SHELX suite) for structure refinement. Resolve ambiguities in bond lengths/angles by cross-referencing with density maps .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight. Discrepancies between theoretical and observed values may indicate incomplete purification or degradation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict binding modes of this compound to biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases). Validate docking poses against crystallographic data from related sulfonamides .

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonding, hydrophobic contacts, and conformational changes. Compare with experimental IC₅₀ values from enzyme inhibition assays .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate with isothermal titration calorimetry (ITC) data .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity, and what experimental/computational approaches guide SAR studies?

- Methodological Answer :

- Synthetic SAR : Replace the 5-methyl group on the thiophene ring with halogens or electron-withdrawing groups. Monitor activity shifts via enzymatic assays (e.g., fluorescence-based protease assays) .

- Computational SAR : Use QSAR models (e.g., CoMFA, Random Forest) to correlate substituent properties (logP, polar surface area) with bioactivity. Validate predictions with in vitro testing .

- Data integration : Combine crystallographic data (from SHELX-refined structures) with MD trajectories to rationalize activity cliffs .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected tautomerism)?

- Methodological Answer :

- Multi-method validation : If X-ray data suggests planar sulfonamide geometry but NMR indicates dynamic behavior, perform variable-temperature NMR to detect tautomerism .

- DFT calculations : Optimize tautomeric forms using Gaussian09 at the B3LYP/6-31G* level. Compare computed NMR chemical shifts with experimental data .

- WinGX refinement : Re-examine crystallographic data for missed disorder or twinning using the WinGX suite’s validation tools .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the dual inhibitory activity of this compound against related enzymes?

- Methodological Answer :

- Enzyme selection : Test against structurally homologous targets (e.g., FP-2 and FP-3 proteases) using fluorogenic substrates .

- Kinetic assays : Measure IC₅₀ values under varied pH and temperature conditions. Use GraphPad Prism for non-linear regression analysis .

- Selectivity profiling : Screen against off-target enzymes (e.g., carbonic anhydrase) to assess specificity. Employ thermal shift assays (TSA) to detect binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.